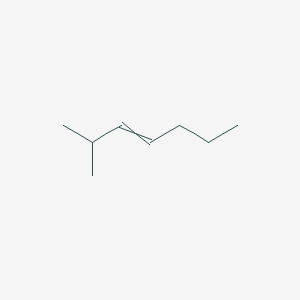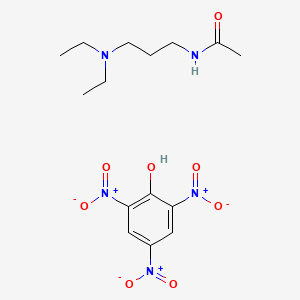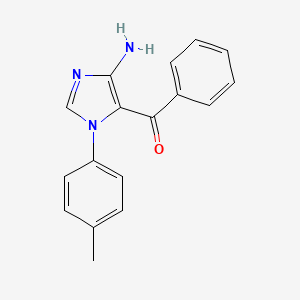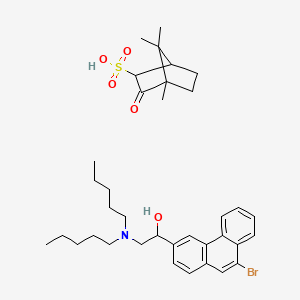
(3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-carbaldehyde is a complex organic compound that features multiple functional groups, including a piperidine ring, an isoindolinone moiety, and a pyrrolidine ring. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-carbaldehyde likely involves multi-step organic synthesis. Key steps may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the isoindolinone moiety via condensation reactions.
- Assembly of the pyrrolidine ring through cycloaddition or other ring-forming reactions.
- Functionalization of the aldehyde group through selective oxidation.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl groups in the isoindolinone and piperidine rings can be reduced to alcohols.
Substitution: Functional groups on the rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Diagnostic Tools: Used in imaging and diagnostic techniques.
Industry
Materials Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-carbaldehyde would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
- The presence of an aldehyde group in (3R)-1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)pyrrolidine-3-carbaldehyde may confer unique reactivity and biological activity compared to its analogs with carboxylic acid or alcohol groups.
Propriétés
Formule moléculaire |
C18H17N3O5 |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
(3R)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C18H17N3O5/c22-9-10-5-6-20(8-10)11-1-2-12-13(7-11)18(26)21(17(12)25)14-3-4-15(23)19-16(14)24/h1-2,7,9-10,14H,3-6,8H2,(H,19,23,24)/t10-,14?/m1/s1 |
Clé InChI |
RYKJAWUKWUTSNW-IAPIXIRKSA-N |
SMILES isomérique |
C1CN(C[C@@H]1C=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)




![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)

![[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate](/img/structure/B14007794.png)



![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B14007833.png)
